(E)-3-((1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
(E)-3-((1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a synthetic organic compound characterized by its complex structure, which includes a pyrazine ring, a piperidine ring, and a dimethoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-((1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,3-diaminopyrazine and a suitable aldehyde or ketone.
Synthesis of the Piperidine Derivative: The piperidine ring is often prepared via cyclization reactions starting from linear precursors like 1,5-diaminopentane.
Coupling Reactions: The dimethoxyphenyl group is introduced through a coupling reaction, such as a Heck or Suzuki coupling, involving a halogenated dimethoxybenzene derivative and an appropriate coupling partner.
Final Assembly: The final step involves the coupling of the pyrazine and piperidine derivatives, often through an etherification reaction, to form the complete compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-3-((1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, especially if activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives of the pyrazine ring.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-((1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects, making it a candidate for drug development.
Industry
In industrial applications, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-3-((1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile depends on its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. For example, it might inhibit a particular enzyme by binding to its active site, thereby blocking its activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-((1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carboxamide
- (E)-3-((1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carboxylate
Uniqueness
Compared to similar compounds, (E)-3-((1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile may offer unique properties such as enhanced stability, specific biological activity, or improved solubility. These characteristics can make it more suitable for certain applications, particularly in medicinal chemistry where specific molecular interactions are crucial.
Properties
IUPAC Name |
3-[1-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-27-18-7-5-15(12-19(18)28-2)6-8-20(26)25-11-3-4-16(14-25)29-21-17(13-22)23-9-10-24-21/h5-10,12,16H,3-4,11,14H2,1-2H3/b8-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRZEUGXWCCPIN-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCCC(C2)OC3=NC=CN=C3C#N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2CCCC(C2)OC3=NC=CN=C3C#N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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